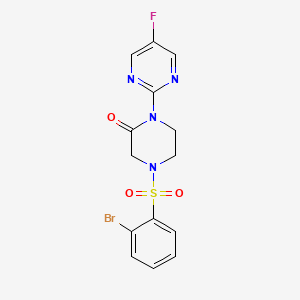
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBR 3464, and it belongs to the class of DNA-targeting agents. BBR 3464 has been studied for its anticancer properties, and it has shown promising results in preclinical studies.
作用机制
BBR 3464 works by binding to DNA and forming a complex that prevents the replication and transcription of DNA. The binding of BBR 3464 to DNA leads to the formation of interstrand cross-links, which are covalent bonds between the two strands of DNA. These cross-links prevent the separation of the two strands during DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
BBR 3464 has been found to have a unique mechanism of action that targets DNA and prevents its replication and transcription. This makes it a promising candidate for anticancer therapy. BBR 3464 has also been found to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to determine the long-term effects of BBR 3464 on human health.
实验室实验的优点和局限性
The advantages of using BBR 3464 in lab experiments include its unique mechanism of action, low toxicity, and potential applications in gene therapy. However, the limitations include its low solubility in water, which makes it difficult to administer in vivo, and the need for further studies to determine its long-term effects on human health.
未来方向
There are several future directions for BBR 3464 research, including:
1. Development of more efficient synthesis methods to increase the yield and purity of the compound.
2. Further studies to determine the long-term effects of BBR 3464 on human health.
3. Development of new formulations to increase the solubility of BBR 3464 in water.
4. Investigation of the potential applications of BBR 3464 in gene therapy.
5. Studies to determine the efficacy of BBR 3464 in combination with other anticancer drugs.
6. Investigation of the potential applications of BBR 3464 in other fields, such as agriculture and environmental science.
In conclusion, BBR 3464 is a promising compound that has shown potential applications in various fields, including anticancer therapy and gene therapy. Further research is needed to fully understand its mechanism of action and long-term effects on human health.
合成方法
The synthesis of BBR 3464 involves a multistep process that includes the reaction of 2-aminopyrimidine with 2-bromo-1-chlorobenzene, followed by the reaction of the resulting compound with 4-methylpiperazine. The final step involves the reaction of the resulting compound with sodium benzenesulfinate to obtain BBR 3464. The overall yield of the synthesis process is around 11%, and the purity of the compound can be increased using various purification techniques.
科学研究应用
BBR 3464 has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies, where it has been found to be effective against various types of cancer, including breast, lung, and ovarian cancer. BBR 3464 works by binding to DNA and forming a complex that prevents the replication and transcription of DNA, leading to cell death. BBR 3464 has also been studied for its potential applications in gene therapy, where it can be used to target specific genes and inhibit their expression.
属性
IUPAC Name |
4-(2-bromophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN4O3S/c15-11-3-1-2-4-12(11)24(22,23)19-5-6-20(13(21)9-19)14-17-7-10(16)8-18-14/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRFQQRFRDNGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
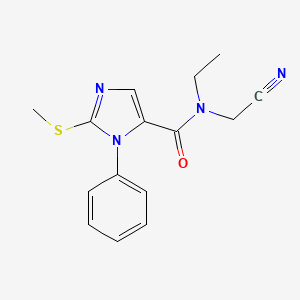
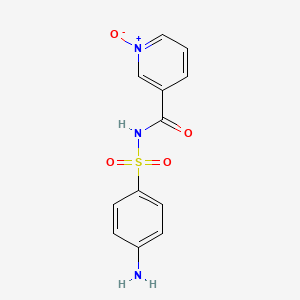
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)

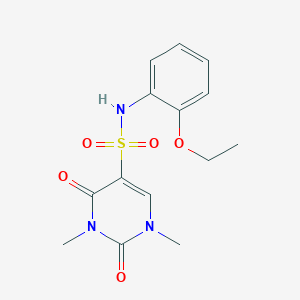
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)
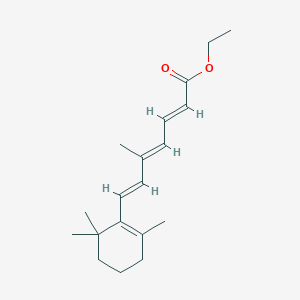
![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)